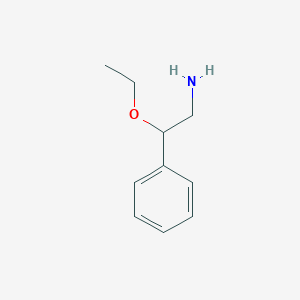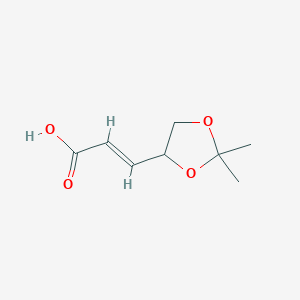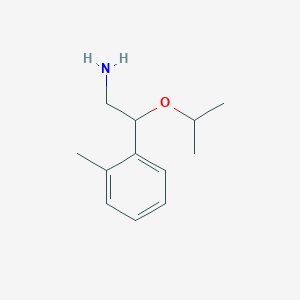![molecular formula C20H25NO3S2 B12111173 Ethyl 3-benzoyl-3-azaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dithiolane]-7-carboxylate](/img/structure/B12111173.png)
Ethyl 3-benzoyl-3-azaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dithiolane]-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-benzoyl-3-azaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dithiolane]-7-carboxylate is a complex organic compound featuring a unique spirocyclic structure. This compound is characterized by its bicyclo[3.3.1]nonane core, which is fused with a dithiolane ring and an azaspiro moiety. The presence of a benzoyl group and an ethyl ester further adds to its structural complexity. Such compounds are of significant interest in organic chemistry due to their potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-benzoyl-3-azaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dithiolane]-7-carboxylate typically involves multi-step organic reactions. One common approach includes:
Formation of the Bicyclo[3.3.1]nonane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by functional group modifications to introduce the necessary substituents.
Introduction of the Azaspiro Moiety: This step often involves the reaction of the bicyclo[3.3.1]nonane intermediate with an aziridine or a similar nitrogen-containing compound under acidic or basic conditions.
Formation of the Dithiolane Ring: This can be accomplished by reacting the intermediate with a dithiol under appropriate conditions, such as in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to yield the ethyl ester.
Industrial Production Methods
Industrial production of such complex molecules often relies on optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of automated synthesizers can enhance efficiency. Additionally, purification methods like chromatography and crystallization are crucial to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-benzoyl-3-azaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dithiolane]-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or esters to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the ester moiety, using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of new carbon-carbon or carbon-heteroatom bonds
Wissenschaftliche Forschungsanwendungen
Ethyl 3-benzoyl-3-azaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dithiolane]-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activities.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural features.
Wirkmechanismus
The mechanism of action of Ethyl 3-benzoyl-3-azaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dithiolane]-7-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and specificity, making it a valuable scaffold in drug design. The dithiolane ring may also participate in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-benzoyl-3-azaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dithiolane]-7-carboxylate can be compared with other spirocyclic compounds, such as:
Spiro[cyclohexane-1,2’-[1,3]dithiolane]: Similar dithiolane ring but lacks the bicyclo[3.3.1]nonane core.
Spiro[indoline-3,2’-[1,3]dithiolane]: Contains an indoline moiety instead of the bicyclo[3.3.1]nonane core.
Spiro[pyrrolidine-3,2’-[1,3]dithiolane]: Features a pyrrolidine ring, differing in the nitrogen-containing ring structure.
The uniqueness of Ethyl 3-benzoyl-3-azaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dithiolane]-7-carboxylate lies in its combination of the bicyclo[3.3.1]nonane core with the dithiolane and azaspiro moieties, providing a distinct structural framework for various applications.
Eigenschaften
Molekularformel |
C20H25NO3S2 |
|---|---|
Molekulargewicht |
391.6 g/mol |
IUPAC-Name |
ethyl 3'-benzoylspiro[1,3-dithiolane-2,9'-3-azabicyclo[3.3.1]nonane]-7'-carboxylate |
InChI |
InChI=1S/C20H25NO3S2/c1-2-24-19(23)15-10-16-12-21(18(22)14-6-4-3-5-7-14)13-17(11-15)20(16)25-8-9-26-20/h3-7,15-17H,2,8-13H2,1H3 |
InChI-Schlüssel |
GCCVUKSBWFABHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC2CN(CC(C1)C23SCCS3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12111091.png)


![2(1H)-Quinolinone, 1-methyl-3-[[(2-phenylethyl)amino]methyl]-](/img/structure/B12111102.png)
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 3,7-dimethyl-](/img/structure/B12111108.png)


![2-({3-[5-(Dimethylsulfamoyl)-2-methylphenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetic acid](/img/structure/B12111130.png)


![2-(4-Methoxy-benzyl)-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B12111156.png)

![Propanoic acid, 2-[[1-methyl-2-[(1-methylbutyl)amino]-2-oxoethyl]thio]-](/img/structure/B12111192.png)

